1-Bromo-3-ethoxypropane
Overview
Description
1. Introduction
1-Bromo-3-ethoxypropane is a chemical compound that has been studied in various contexts. It is a molecule of interest in organic chemistry due to its structural and reactive properties.
2. Synthesis Analysis
The synthesis of 1-Bromo-3-ethoxypropane involves a range of reactions. For instance, the ethyl vinyl ether-dibromocarbene adduct can be lithiated with butyllithium, leading to the formation of 1-bromo-2-ethoxycyclopropanes (Morizawa, Y. et al., 1984).
3. Molecular Structure Analysis
The molecular structure of 1-Bromo-3-ethoxypropane and related compounds has been studied through various techniques. For example, the molecular structures and conformational compositions of 1-bromo-3-chloropropane have been examined using gas-phase electron diffraction (Postmyr, L., 1994).
4. Chemical Reactions and Properties
1-Bromo-3-ethoxypropane undergoes various chemical reactions. For example, reactions of 1-bromo-2,3-epoxypropane with samarium diiodide have been observed, showcasing carbon-carbon bond cleavage under single electron transfer conditions (Hasegawa, E. et al., 1995).
5. Physical Properties Analysis
The physical properties of compounds similar to 1-Bromo-3-ethoxypropane have been studied. For instance, the vibration spectra and rotational isomerism of chain molecules like 1-bromo- and 1-iodopropanes have been analyzed (Ogawa, Y. et al., 1978).
6. Chemical Properties Analysis
The chemical properties of 1-Bromo-3-ethoxypropane include its reactivity in various chemical environments. The reactivity of brominated trihalomethylenones as precursors to different pyrazoles is an example of the versatile chemical properties of brominated compounds (Martins, M. et al., 2013).
Scientific Research Applications
Skraup-Type Synthesis of Quinolines
1-Bromo-3-ethoxypropane has been utilized in chemical syntheses, particularly in the Skraup-type synthesis. A study by Lamberth et al. (2014) demonstrated the use of 2,2,3-tribromopropanal, a related compound, in transforming nitro- and methoxyanilines into bromoquinolines, subsequently converted into 3-bromoquinolin-6-ols. These compounds have potential applications in chemical synthesis and pharmaceuticals (Lamberth et al., 2014).
Radical Cyclisation to Tetrahydrofuran Derivatives
In the field of organic chemistry, 1-bromo-3-ethoxypropane has been used in radical cyclisation processes. Esteves et al. (2007) explored the electrochemical reduction of bromoethers, leading to the formation of tetrahydrofuran derivatives, which are valuable in the synthesis of various organic compounds (Esteves et al., 2007).
Antibacterial Activity in Schiff-Base Zinc(II) Complexes
Research by Yaning Guo (2011) involved the reaction of 3-ethoxysalicylaldehyde, a compound related to 1-bromo-3-ethoxypropane, to form Schiff bases. These Schiff bases were used to prepare zinc(II) complexes, which showed antibacterial activities. This application is crucial in the development of new antibacterial agents and materials science (Yaning Guo, 2011).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-ethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-2-7-5-3-4-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZWPJGRGUOZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293736 | |
Record name | 1-bromo-3-ethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-ethoxypropane | |
CAS RN |
36865-40-4 | |
Record name | Propane, 1-bromo-3-ethoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-3-ethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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